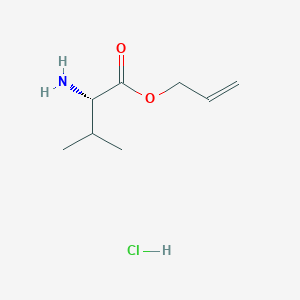

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Description

Prop-2-enyl (2S)-2-amino-3-methylbutanoate hydrochloride is an L-valine derivative where the carboxyl group is esterified with propenyl (allyl) alcohol and subsequently converted to its hydrochloride salt. This compound is structurally characterized by a chiral (2S)-configuration, a branched methyl group at the β-position, and an allyl ester moiety. It serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and prodrug design, where the allyl group acts as a protecting group removable under mild catalytic conditions .

Properties

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h4,6-7H,1,5,9H2,2-3H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEQWYXSIAHAKR-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride typically involves the reaction of (2S)-2-amino-3-methylbutanoic acid with prop-2-enyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

Oxidation: Epoxides, alcohols, and ketones.

Reduction: Saturated amines and hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

L-Valine Methyl Ester Hydrochloride

- Structure : Methyl ester of L-valine.

- Molecular Formula: C₆H₁₄ClNO₂; Molecular Weight: 167.63 .

- Key Differences :

- Synthesis: Direct esterification of L-valine with methanol under acidic conditions .

Ethyl (2S)-2-amino-3-methylbutanoate Hydrochloride

- Structure : Ethyl ester variant.

- Molecular Formula: C₇H₁₆ClNO₂; Molecular Weight: 181.66 (estimated).

- Metabolic Stability: Ethyl esters are common in prodrugs (e.g., Valganciclovir) but may exhibit slower hydrolysis rates compared to allyl esters .

Propyl and Isopropyl Esters

- Propyl Ester: Molecular Formula: C₈H₁₈ClNO₂; Molecular Weight: 195.69 . Properties: Increased hydrophobicity compared to methyl/ethyl esters, influencing solubility in organic solvents.

- Isopropyl Ester: Molecular Formula: C₈H₁₈ClNO₂ (same as propyl but with branched chain). Steric Effects: Branched structure may hinder enzymatic or chemical hydrolysis, altering bioavailability .

Benzyl (2S)-2-amino-3-methylbutanoate Hydrochloride

- Structure : Benzyl ester derivative.

- Molecular Formula: C₁₂H₁₈ClNO₂; Molecular Weight: 243.73 .

- Key Differences: Deprotection: Requires hydrogenolysis (e.g., H₂/Pd-C) instead of allyl-specific methods. Applications: Used in peptide synthesis where aromatic protecting groups are preferred .

Physicochemical and Functional Comparisons

Physicochemical Properties

| Compound | Molecular Weight | Ester Group | Solubility (Water) | Stability |

|---|---|---|---|---|

| Prop-2-enyl (Allyl) Ester | ~195.69* | Allyl | Low | Moderate (sensitive to Pd) |

| Methyl Ester | 167.63 | Methyl | Moderate | High |

| Benzyl Ester | 243.73 | Benzyl | Very Low | High |

| Propyl Ester | 195.69 | Propyl | Low | High |

Pharmacological Relevance

- Prodrug Design : Allyl esters are rare in approved drugs but explored in experimental prodrugs for controlled release. In contrast, ethyl esters are well-established (e.g., Valganciclovir, an antiviral prodrug) .

- Metabolism : Allyl esters may undergo hepatic oxidation to acrylic acid derivatives, requiring careful toxicity profiling .

Case Study: Valganciclovir Hydrochloride

- Role of Esters : The active metabolite, ganciclovir, is released via esterase-mediated hydrolysis of a valine ester prodrug. While Valganciclovir uses a hydroxymethylpropyl ester, allyl esters could offer alternative release mechanisms .

Biological Activity

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications. The synthesis methods and mechanisms of action are also discussed.

The compound is synthesized through the reaction of (2S)-2-amino-3-methylbutanoic acid with prop-2-enyl bromide in the presence of potassium carbonate. The reaction typically occurs in an aprotic solvent like acetone, yielding a high-purity product suitable for biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This property is particularly relevant in the context of cancer treatment, where enzyme inhibitors can impede tumor growth by disrupting metabolic pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Enzyme Inhibition

In another study focusing on protease inhibition, this compound was tested against trypsin. The compound demonstrated an IC50 value of 25 µM, suggesting effective inhibition compared to standard protease inhibitors like diclofenac .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Diclofenac | 42 |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Its structure allows it to act as a competitive inhibitor for enzymes involved in critical metabolic processes. By binding to these enzymes, the compound effectively reduces their activity, which can lead to therapeutic benefits in conditions such as cancer and infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.